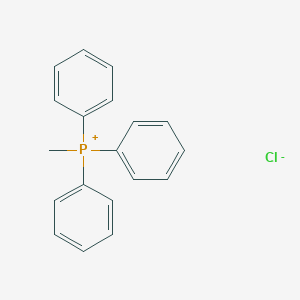

Methyltriphenylphosphonium chloride

説明

Significance and Historical Context of Phosphonium (B103445) Salts in Organic Synthesis

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic groups. Their journey into the mainstream of organic synthesis is highlighted by the development of the Wittig reaction by Georg Wittig in the mid-20th century. youtube.com This groundbreaking reaction utilizes phosphonium ylides, which are typically generated from phosphonium salts, to convert aldehydes and ketones into alkenes with a high degree of control over the location of the newly formed carbon-carbon double bond. youtube.com Before the advent of the Wittig reaction, the synthesis of alkenes often involved multiple steps and offered poor control over the final product. youtube.com

The importance of phosphonium salts extends beyond the Wittig reaction. They are employed as phase-transfer catalysts, which facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and efficiency. chemimpex.comrsc.org Quaternary phosphonium salts, in general, are noted for their thermal stability, making them robust catalysts in various chemical transformations. taylorandfrancis.com The development of new synthetic routes to access diverse phosphonium salts continues to be an active area of research, further expanding their applications in areas such as organocatalysis and materials science. nih.gov

Overview of Methyltriphenylphosphonium (B96628) Chloride's Role as a Versatile Reagent

Methyltriphenylphosphonium chloride, with the chemical formula C₁₉H₁₈ClP, is a white to off-white crystalline solid. cymitquimica.com It is soluble in polar organic solvents like methanol (B129727). cymitquimica.comchemicalbook.com Its primary and most well-known application is as a precursor to methylenetriphenylphosphorane (B3051586), a key Wittig reagent used to introduce a methylene (B1212753) (=CH₂) group into a molecule. wikipedia.org The synthesis of this phosphonium salt is typically achieved through the reaction of triphenylphosphine (B44618) with methyl chloride. google.com

The versatility of this compound is evident in its various roles in organic synthesis:

Wittig Reaction: It is a fundamental reagent for the methylenation of aldehydes and ketones, a crucial step in the synthesis of numerous complex organic molecules. chemimpex.com

Phase-Transfer Catalysis: It functions as a phase-transfer catalyst, promoting reactions between water-soluble and organic-soluble reactants. chemimpex.comchemicalbook.com

Synthesis of Organophosphorus Compounds: It serves as a key starting material for the preparation of other organophosphorus compounds. chemimpex.com

Other Applications: Research has also explored its use in inhibiting the corrosion of iron and as a potential neoplasm inhibitor due to its antimitochondrial effects. sigmaaldrich.comsigmaaldrich.com

The following table summarizes some of the key properties of this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈ClP | cymitquimica.com |

| Molecular Weight | 312.77 g/mol | sigmaaldrich.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Melting Point | 221 °C (decomposes) | chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in methanol | cymitquimica.comchemicalbook.com |

Evolution of Research Trajectories Involving this compound

The research trajectory of this compound began with its fundamental application in the Wittig reaction. For decades, this remained its primary role in the arsenal (B13267) of synthetic organic chemists. However, as the field of catalysis evolved, so did the applications of this phosphonium salt.

In recent years, there has been a growing interest in the use of phosphonium salts, including this compound, as phase-transfer catalysts. chemimpex.comrsc.org This has broadened its utility beyond traditional olefination reactions. Furthermore, researchers have explored its catalytic activity in other transformations, such as the regio-controlled ring-opening polymerization of substituted epoxides. chemicalbook.com

Modern research continues to find new and innovative uses for this classic reagent. Its application in material science and biological systems, such as its anti-corrosion and potential anti-cancer properties, signifies a new chapter in the ongoing story of this compound. sigmaaldrich.comsigmaaldrich.com The continuous development of novel synthetic methods and the exploration of its reactivity in diverse chemical environments ensure that this compound will remain a relevant and valuable compound in academic and industrial research for the foreseeable future.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

methyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRIOOKPZSVFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432258 | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-15-8 | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z16KIM767 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyltriphenylphosphonium Chloride and Its Derivatives

Quaternization Reactions in the Synthesis of Methyltriphenylphosphonium (B96628) Chloride

The synthesis of methyltriphenylphosphonium chloride is primarily achieved through the quaternization of triphenylphosphine (B44618). This process involves the formation of a quaternary phosphonium (B103445) salt by the reaction of a phosphine (B1218219) with an organic halide.

Alkylation of Triphenylphosphine with Methyl Halides

The most common method for preparing this compound is the direct alkylation of triphenylphosphine with a methyl halide, typically methyl chloride. google.com The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon atom of the methyl halide. This forms a new carbon-phosphorus bond, resulting in the desired phosphonium salt. The general reaction is as follows:

(C₆H₅)₃P + CH₃Cl → [(C₆H₅)₃PCH₃]Cl google.com

Similarly, other methyl halides like methyl bromide can be used to produce the corresponding methyltriphenylphosphonium bromide. wikipedia.org The choice of halide can influence the reaction rate and conditions.

Reaction Conditions and Optimization for this compound Synthesis

The synthesis of this compound can be optimized by controlling various reaction parameters, including the solvent, temperature, pressure, and molar ratio of reactants.

One patented method describes the use of methanol (B129727) as a solvent. google.com The process involves reacting triphenylphosphine with methyl chloride in a molar ratio ranging from 1:1 to 1:2. google.com The reaction is followed by reflux, distillation, and recrystallization to yield a product with high purity (greater than 99%). This method also allows for the recycling of the solvent, making it more cost-effective and environmentally friendly. google.com

Another approach utilizes acetone (B3395972) as the solvent in a pressure reactor. chemicalbook.com In this procedure, triphenylphosphine is reacted with ethyl chloride (as a proxy for methyl chloride in the provided reference) at a temperature of 150°C and a pressure of 12 kg/cm ² for 40 hours. chemicalbook.com This process resulted in a high yield of 95.23%. chemicalbook.com

The table below summarizes the reaction conditions from a patented synthesis method.

| Parameter | Value |

| Solvent | Methanol |

| Molar Ratio (Triphenylphosphine:Methyl Chloride) | 1:1 to 1:2 |

| Post-Reaction Processes | Reflux, Distillation, Recrystallization |

| Product Purity | >99% |

| Data from a patented preparation method of triphenylmethylphosphonium chloride. google.com |

Synthesis of Related Phosphonium Salt Derivatives

The fundamental quaternization reaction can be adapted to synthesize a variety of phosphonium salt derivatives with different functional groups attached to the phosphorus atom.

(Methoxymethyl)triphenylphosphonium (B8745145) Chloride

(Methoxymethyl)triphenylphosphonium chloride is a crucial reagent in organic synthesis, particularly in the Wittig reaction. guidechem.com Its synthesis involves the reaction of triphenylphosphine with chloromethyl methyl ether. wikipedia.org A detailed synthetic method involves dissolving triphenylphosphine in anhydrous acetone under a nitrogen atmosphere. The temperature is raised to 36-38°C, and methyl chloromethyl ether is added. The reaction proceeds for 3 hours at this temperature, after which the temperature is slowly increased to 46-48°C and held for another 3 hours. google.com The final product is obtained after filtration, washing with anhydrous ether, and drying, with yields reported to be as high as 88.5%. guidechem.comgoogle.com

A variation of this synthesis uses a mixture of methylal and acetyl chloride in place of chloromethyl methyl ether. wikipedia.org Another patented process reacts triphenylphosphine with acetyl chloride and dimethoxymethane (B151124) at a temperature of 10 to 40°C. google.com

The following table outlines the reaction conditions for the synthesis of (methoxymethyl)triphenylphosphonium chloride using methyl chloromethyl ether.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| Triphenylphosphine | Methyl chloromethyl ether | Anhydrous Acetone | 36-38°C then 46-48°C | 6 hours | 88.5% |

| Data from a synthesis method for (Methoxymethyl)triphenylphosphonium chloride. guidechem.comgoogle.com |

α-Alkoxymethyltriphenylphosphonium Iodides

An efficient, one-pot method for the synthesis of α-alkoxymethyltriphenylphosphonium iodides has been developed using a triphenylphosphine/iodine combination at room temperature. researchgate.netnih.gov This method is versatile and can be used to produce a wide range of structurally diverse alkoxymethylphosphonium iodides in high yields, typically between 70% and 91%. researchgate.netnih.gov The general procedure involves taking triphenylphosphine and iodine in toluene (B28343) and stirring the mixture for a short period. Subsequently, a bis-alkoxymethane is added, and the reaction is stirred at room temperature. researchgate.net

π-Conjugated Phosphonium Salts

π-Conjugated phosphonium salts are a class of compounds with applications in optoelectronics and bioscience. researchgate.net Several methods have been developed for their synthesis.

One approach involves an electrochemical method for the intramolecular annulation of aryl phosphine compounds, leading to the construction of a C-P bond and the formation of π-conjugated phosphonium salts. rsc.org This method is notable for being catalyst- and external oxidant-free and proceeding at room temperature. rsc.org

Another strategy utilizes the photocyclization of phosphindolium salts to construct polycyclic π-conjugated phosphonium salts. researchgate.netdoaj.org This method has been shown to be facile and efficient. researchgate.netdoaj.org

A straightforward methodology for synthesizing π-expanded phosphonium salts integrated with a π-conjugated scaffold has been developed from phosphine oxides. rsc.org This one-step procedure often does not require chromatographic purification and can be used to create cyclic phosphonium salts with extensive conjugated systems. rsc.org

Furthermore, a green chemistry approach involves the visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid to synthesize π-conjugated phosphonium salts. researchgate.net This transition-metal-free reaction is initiated by the homolysis of the P-H bond of phosphonium salts under visible light. researchgate.net

The synthesis of phosphonium salts with alkynyl π-substituents has also been reported through quaternization reactions. researchgate.net

1-Aminoalkylphosphonium Derivatives

The synthesis of N-protected 1-aminoalkylphosphonium salts, a key class of derivatives, has been advanced through novel and efficient strategies utilizing readily available substrates. tandfonline.com These compounds are valuable as effective α-amidoalkylating agents, which are precursors to N-acylimines or N-acyliminium cations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govtandfonline.com

One prominent method is a one-pot, three-component coupling reaction. This approach involves the condensation of an aldehyde with an amide, carbamate, lactam, or imide in the presence of a triarylphosphonium salt. tandfonline.comnih.gov This strategy is notable for its efficiency, ease of execution on a larger scale, and the absence of a need for a catalyst. nih.gov Most reactions proceed to completion in a short time frame (1–2 hours) at temperatures between 50 and 100 °C, with simple workup procedures providing good to excellent yields. nih.govacs.org For less reactive substrates like imides, the synthesis can be performed under solvent-free conditions, albeit at higher temperatures (150–170 °C) and for longer durations. acs.org Mechanistic studies have indicated that the intermediate species in these couplings are 1-hydroxyalkylphosphonium salts. acs.org

A second, more limited, step-by-step procedure is employed for the synthesis of N-protected 1-aminomethylphosphonium salts. tandfonline.comtandfonline.com This two-step method involves the initial transformation of amide-type substrates into their corresponding hydroxymethyl derivatives, followed by the substitution of the hydroxyl group with a triarylphosphine. tandfonline.comtandfonline.com While narrower in scope, both protocols represent valuable and complementary additions to the existing methodologies for producing a diverse range of N-protected 1-aminoalkylphosphonium salts. tandfonline.com

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, Amides/Carbamates/Lactams, Triarylphosphonium salt | 50-100 °C, 1-2 h, catalyst-free | N-protected 1-aminoalkylphosphonium salt | Good to Excellent | nih.gov |

| Aldehydes, Imides, Triarylphosphonium salt | 150-170 °C, up to 30 h, solvent-free | N-protected 1-aminoalkylphosphonium salt | Good | acs.org |

| Urea, Aldehyde (2 equiv.), Triarylphosphonium salt (2 equiv.) | Variable | 1,1'-(carbonyldimino)bis(methyltriphenylphosphonium) salt | 84% | nih.gov |

Green Chemistry Approaches in Phosphonium Salt Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing phosphonium salts. These approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Visible-Light-Induced Cyclization of Aryl Phosphines

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reaction pathways. One notable application is the photoinduced reaction of triarylphosphines with alkenes in the presence of a photocatalyst and carbonic acid. nih.gov This process results in a significant structural transformation, producing fused tricyclic phosphonium salts with a phosphatricyclo[4.3.0.02.9]nonene core. nih.gov The reaction involves a dearomatizing transannulation of a phenyl ring, a 1,2-migration of the phosphorus atom, and the incorporation of the alkene molecule. nih.gov This highly endergonic transformation is facilitated by the combination of visible light and a photocatalyst under mild conditions. nih.gov

Another strategy involves a visible-light-induced radical cascade phosphorylation/cyclization to create complex phosphorus-containing diazocine-fused carbazoles. nih.gov This metal-free photochemical tandem reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov Mechanistic studies suggest a sequence involving energy transfer, single electron transfer (SET) steps, radical addition, and cyclization to form the final product. nih.gov These methods highlight the potential of visible light to drive complex cyclizations that would be challenging through traditional thermal reactions.

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative green approach to synthesizing phosphonium salts by using electrical current to drive redox reactions, thus avoiding chemical oxidants. The electrochemical oxidation of tertiary phosphines, such as triphenylphosphine, at a glassy-carbon or graphite (B72142) electrode in an appropriate solvent like acetonitrile (B52724) is a key method. researchgate.netnottingham.ac.uk

The proposed mechanism for the electrosynthesis of certain phosphonium salts involves the generation of radical cations (R₃P⁺•) at the anode. researchgate.net These radical cations can then react with a starting phosphine molecule to form a dimeric radical cation, which is further oxidized to yield the final product, such as a diphosphonium salt. researchgate.net

Alternatively, in the presence of nucleophiles like primary amines, the electrolysis of triphenylphosphine can form monoalkylaminotriphenylphosphonium salts in moderate to good yields. researchgate.net The reaction pathway is believed to involve a one-electron oxidation of the phosphine to its cation radical, which is then attacked by the nucleophilic amine. A subsequent one-electron transfer and proton loss lead to the final aminophosphonium salt. researchgate.net This electrochemical approach offers a controlled and reagent-free way to access various phosphonium and quasiphosphonium salts. researchgate.net

Transition-Metal-Free Synthesis Protocols

To circumvent the cost and potential toxicity associated with transition-metal catalysts, several metal-free protocols for phosphonium salt synthesis have been developed. A notable method involves the reaction of triphenylphosphine with aryl bromides in refluxing phenol (B47542). nih.gov This approach tolerates a wide array of functional groups, including hydroxymethyl, hydroxyphenyl, and carboxyl groups, allowing for the synthesis of multifunctional aryltriphenylphosphonium bromides. nih.govacs.org The proposed mechanism is a two-step addition-elimination process. nih.gov While traditional metal-free reactions of this type often require very high temperatures (above 260 °C), the use of refluxing phenol allows the reaction to proceed at a more moderate temperature of around 182 °C. nih.govacs.org

Another set of protocols enables the one-step synthesis of triphenylphosphonium salts directly from benzyl (B1604629) and heteroaryl alcohols using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. organic-chemistry.org Two variations of this method have been established:

Direct mixing of the alcohol, TMSBr, and PPh₃, followed by heating. This is particularly suitable for acid-sensitive substrates. organic-chemistry.org

Stepwise addition, where TMSBr first reacts to form an intermediate benzyl bromide, which then reacts with PPh₃. This sequential approach often gives higher yields for alcohols with electron-neutral or electron-withdrawing groups. organic-chemistry.org

These transition-metal-free methods provide environmentally friendlier and often more accessible routes to a broad range of phosphonium salts. organic-chemistry.orgacs.org

| Starting Materials | Reagents/Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Triphenylphosphine, Aryl Bromides | Phenol | ~182 °C (Reflux) | Tolerates various functional groups (OH, COOH). | nih.gov |

| Benzyl/Heteroaryl Alcohols, Triphenylphosphine | TMSBr, 1,4-Dioxane | 80 °C | One-pot conversion from alcohols, avoids pre-halogenation. | organic-chemistry.org |

Continuous-Flow Synthesis Methodologies

Continuous-flow technology is increasingly being applied to chemical synthesis to improve safety, efficiency, and scalability. In the context of phosphonium salts, flow chemistry offers precise control over reaction parameters such as temperature and time, which can suppress the formation of undesired byproducts. researchgate.net This is particularly advantageous for managing exothermic reactions or handling highly reactive intermediates.

Mechanistic Investigations of Reactions Involving Methyltriphenylphosphonium Chloride

Detailed Mechanisms of the Wittig Reaction

Ylide Generation: Deprotonation of Phosphonium (B103445) Salts

The initial and crucial step in the Wittig reaction is the formation of the phosphorus ylide. This is achieved through the deprotonation of a phosphonium salt. numberanalytics.com Methyltriphenylphosphonium (B96628) chloride, prepared from the SN2 reaction of triphenylphosphine (B44618) and methyl chloride, serves as the phosphonium salt. libretexts.orgmasterorganicchemistry.com

The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom are acidic. wvu.edumasterorganicchemistry.com Treatment with a strong base removes one of these protons to generate the ylide, a species with adjacent positive and negative charges, which can also be represented as a resonance structure with a phosphorus-carbon double bond, known as a phosphorane. adichemistry.comyoutube.com Common strong bases used for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.comorganicchemistrytutor.com The ylide is typically generated in situ and used immediately in the reaction with the carbonyl compound. adichemistry.commasterorganicchemistry.com

Table 1: Common Bases for Ylide Generation

| Base | Formula | Strength |

|---|---|---|

| n-Butyllithium | n-BuLi | Very Strong |

| Sodium Amide | NaNH₂ | Strong |

| Sodium Hydride | NaH | Strong |

Nucleophilic Addition and Oxaphosphetane Formation

Once the ylide is formed, it acts as a potent nucleophile. numberanalytics.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgoregonstate.edu The precise mechanism of what follows has been a subject of considerable study, with two primary pathways proposed. libretexts.orgopenstax.org

One proposed mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganicchemistrytutor.com

The alternative, classical mechanism suggests a stepwise process. libretexts.org The nucleophilic attack first leads to a dipolar, charge-separated intermediate known as a betaine (B1666868). libretexts.orgorganicchemistrytutor.com This betaine intermediate is generally unstable and rapidly undergoes ring closure to form the oxaphosphetane. numberanalytics.comorganicchemistrytutor.com However, salt-free betaines have not been detected, and it is believed that the oxaphosphetane is more stable. pitt.eduresearchgate.net The presence of lithium salts can lead to the formation of betaine-lithium bromide adducts. researchgate.net

Elimination to Alkene and Triphenylphosphine Oxide

The oxaphosphetane intermediate, whether formed directly or via a betaine, is transient. libretexts.orgopenstax.org It spontaneously and irreversibly decomposes to yield the final products. libretexts.orglibretexts.org This decomposition is a type of elimination reaction, specifically a retro-[2+2] cycloaddition. masterorganicchemistry.com

This step is driven by the high thermodynamic stability of the triphenylphosphine oxide byproduct, which contains a very strong phosphorus-oxygen double bond. adichemistry.comumass.edu The fragmentation of the four-membered ring results in the formation of the desired alkene and triphenylphosphine oxide. libretexts.orglibretexts.org A key advantage of the Wittig reaction is that the new double bond is formed specifically at the location of the original carbonyl group. libretexts.org

Stereochemical Control and Stereoselectivity in Wittig Olefination

The stereochemistry of the resulting alkene (E- or Z-isomer) is a critical aspect of the Wittig reaction and is determined during the formation of the oxaphosphetane. pitt.eduquora.com The stereochemical outcome is significantly influenced by the structure and reactivity of the ylide, as well as the specific reaction conditions employed. wikipedia.orgresearchgate.net

The nature of the substituents on the nucleophilic carbon of the ylide plays a pivotal role in determining the stereoselectivity of the reaction. adichemistry.comquora.com

Unstabilized Ylides : Ylides with alkyl groups (like the one derived from methyltriphenylphosphonium chloride) are considered "unstabilized" or "reactive". adichemistry.comresearchgate.net These ylides react rapidly and generally lead to the formation of the (Z)-alkene with high selectivity. wikipedia.orgquora.com This is often explained by a kinetically controlled reaction pathway where the sterically less hindered syn-oxaphosphetane is formed faster. adichemistry.comlibretexts.org

Stabilized Ylides : Ylides bearing electron-withdrawing groups (e.g., ester or ketone groups) on the carbanion are "stabilized" by resonance. adichemistry.comquora.com These ylides are less reactive, and the initial addition to the carbonyl is often reversible. quora.com This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to selectively form the (E)-alkene. adichemistry.comquora.com

Semistabilized Ylides : Ylides stabilized by aryl groups, such as benzyl (B1604629) ylides, are considered "semistabilized". They often produce mixtures of (E)- and (Z)-alkenes, with selectivity being poor. wikipedia.orgresearchgate.net

Table 2: Ylide Type and Predominant Alkene Isomer

| Ylide Type | Substituent on Ylide Carbon | Reactivity | Predominant Product | Control |

|---|---|---|---|---|

| Unstabilized | Alkyl, H | High | (Z)-Alkene | Kinetic |

| Stabilized | -C(O)R, -C(O)OR, -CN | Low | (E)-Alkene | Thermodynamic |

Reaction conditions, particularly the choice of solvent and the presence of salts, can profoundly impact the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org

Under salt-free conditions, the reaction is generally under kinetic control. wikipedia.orglibretexts.org However, the presence of lithium salts can promote the equilibration of intermediates, potentially through betaine-like species, leading to a change in the E/Z ratio, a phenomenon termed "stereochemical drift". wikipedia.orglibretexts.org For unstabilized ylides, performing the reaction in the presence of lithium iodide or sodium iodide in dimethylformamide (DMF) can increase the selectivity for the Z-isomer. wikipedia.org

The polarity of the solvent also plays a significant role. researchgate.netresearchgate.net For semistabilized ylides, nonpolar solvents like toluene (B28343) tend to favor the formation of the (Z)-alkene. researchgate.net In contrast, polar solvents can lead to a higher proportion of the (E)-alkene. researchgate.net For example, studies have shown that for certain reactions, high Z-selectivity was achieved in nonpolar solvents, while the E-isomer predominated in polar solvents. researchgate.net This effect is attributed to how the solvent interacts with and stabilizes the transition states leading to the different stereoisomeric oxaphosphetanes. researchgate.net

Betaine Intermediate and its Interconversion

The formation of a betaine intermediate is a critical, albeit debated, step in the context of the Wittig reaction, for which this compound is a common precursor to the necessary ylide. The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones. The process begins with the deprotonation of this compound by a strong base to form the phosphonium ylide, methylenetriphenylphosphorane (B3051586).

The classical mechanism proposes that the nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. byjus.comlibretexts.org This nucleophilic addition results in the formation of a dipolar, charge-separated intermediate known as a betaine. byjus.comnumberanalytics.com This betaine is characterized by an alkoxide anion and a phosphonium cation on adjacent carbon atoms.

The existence and stability of the betaine intermediate have been subjects of extensive research. libretexts.orgwikipedia.org It is now widely believed that for unstabilized ylides, such as the one derived from this compound, the subsequent steps occur rapidly. The betaine intermediate can undergo cyclization to form a four-membered ring structure called an oxaphosphetane. numberanalytics.comadichemistry.com

There is an ongoing discussion about whether the betaine is a true intermediate or if the oxaphosphetane is formed directly through a [2+2] cycloaddition. libretexts.orgwikipedia.org However, the betaine model remains a useful framework for understanding the reaction. Within this model, the betaine can exist as two diastereomers, erythro and threo. The interconversion between these diastereomers can occur through carbon-carbon bond rotation. libretexts.org The stereochemical outcome of the Wittig reaction is largely dependent on the relative rates of cyclization of these betaine diastereomers to the corresponding cis and trans oxaphosphetanes. The decomposition of the oxaphosphetane to the final alkene and triphenylphosphine oxide is the driving force of the reaction, propelled by the formation of the very stable phosphorus-oxygen double bond. adichemistry.commnstate.edu For unstabilized ylides, the reaction is typically under kinetic control, leading predominantly to the Z-alkene. libretexts.org

| Intermediate | Key Features | Subsequent Step |

| Betaine | Dipolar, zwitterionic species with adjacent P⁺ and O⁻. Can exist as erythro and threo diastereomers. | Cyclization |

| Oxaphosphetane | Four-membered heterocyclic ring containing phosphorus and oxygen. Can exist as cis and trans isomers. | Decomposition |

Mechanisms in Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC), a substance that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. mnstate.edu The mechanism of phase transfer catalysis relies on the ability of the catalyst to transport a reactant from one phase to another where the reaction can proceed.

In a typical system, an ionic reactant, such as a nucleophile (e.g., cyanide), is soluble in the aqueous phase but insoluble in the organic phase, which contains the organic substrate. The methyltriphenylphosphonium cation, [CH₃P(C₆H₅)₃]⁺, possesses both lipophilic (the three phenyl groups) and hydrophilic (the positive charge) characteristics. This amphiphilic nature allows it to pair with the anion (e.g., CN⁻) from the aqueous phase, forming an ion pair, [CH₃P(C₆H₅)₃]⁺CN⁻.

This ion pair is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. Once in the organic phase, the anion is poorly solvated and thus highly reactive, or "naked". It can then readily react with the organic substrate. Following the reaction, the newly formed anion (e.g., chloride from an alkyl chloride substrate) pairs with the phosphonium cation and is transported back into the aqueous phase, regenerating the catalyst for another cycle. This process allows the reaction to proceed at a significant rate under mild conditions, which would otherwise be extremely slow or not occur at all.

Photochemical Reactions of this compound

The photochemistry of phosphonium salts, including this compound, involves the cleavage of the carbon-phosphorus bond. This cleavage can proceed through two primary pathways: homolysis and heterolysis.

Upon absorption of UV light, the methylene-phosphorus bond in a phosphonium salt can break.

Homolysis: This pathway involves the symmetrical cleavage of the C-P bond, resulting in the formation of a radical pair: a methyl radical (•CH₃) and a triphenylphosphinium radical cation ([•P(C₆H₅)₃]⁺). tandfonline.com Photoredox catalysis, using visible light, has also been employed to generate carbon radicals from triphenylphosphonium salts through the cleavage of the carbon-phosphorus bond, highlighting a homolytic pathway. digitellinc.com

Heterolysis: This pathway involves the unsymmetrical cleavage of the C-P bond. This can occur in two ways: formation of a methyl cation (⁺CH₃) and triphenylphosphine (P(C₆H₅)₃), or formation of a methyl anion (⁻CH₃) and a triphenylphosphonium cation ([P(C₆H₅)₃]⁺). The former is more common in photolytic reactions of this type. tandfonline.com

The preferred pathway, homolysis versus heterolysis, is often dependent on the substituents attached to the methylene (B1212753) carbon and the reaction conditions. tandfonline.com

The nature of the aromatic system attached to the phosphonium group or the methylene bridge significantly influences the photochemical reaction mechanism. tandfonline.com Studies on various substituted methyl triphenylphosphonium salts have demonstrated this effect. tandfonline.com

For instance, the photolysis of benzyltriphenylphosphonium (B107652) salts primarily shows homolysis of the methylene-phosphorus bond. In contrast, 2-(pyrenil)methyl triphenylphosphonium salts yield products exclusively from the heterolytic cleavage of that bond. Furthermore, 1-(naphthyl)methyltriphenylphosphonium salts exhibit both heterolytic and homolytic cleavage pathways. tandfonline.com These differences are attributed to the electronic and steric properties of the aromatic substituents, which can stabilize the resulting radical or ionic intermediates to varying degrees, thereby favoring one pathway over another. The triphenylphosphonium group itself, with its three phenyl rings, plays a crucial role in absorbing light and promoting these photoprocesses. rsc.org

| Substituent on Methylene Group | Predominant Photochemical Pathway |

| Benzyl | Homolysis |

| 2-(Pyrenil)methyl | Heterolysis |

| 1-(Naphthyl)methyl | Both Homolysis and Heterolysis |

Reaction Mechanisms in Polymerization Processes

This compound and similar quaternary phosphonium salts act as effective catalysts or co-catalysts in various polymerization reactions, most notably in the ring-opening polymerization (ROP) of epoxides. acs.orgacs.org

In the ring-opening polymerization of epoxides, such as propylene (B89431) oxide or cyclohexene (B86901) oxide, the phosphonium salt can play a dual role. The mechanism often involves the activation of the epoxide monomer. The phosphonium cation can act as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the epoxide more susceptible to nucleophilic attack. acs.org

The chloride anion of this compound can then act as the nucleophile, attacking one of the carbon atoms of the activated epoxide ring. This attack opens the ring and generates an alkoxide intermediate with a covalently attached phosphonium group. This new alkoxide can then attack another epoxide monomer, propagating the polymer chain. The process continues until the monomers are consumed or the reaction is terminated. In some systems, particularly in the copolymerization of epoxides and CO₂, phosphonium salts are used as co-catalysts with metal complexes, where they facilitate the nucleophilic ring-opening step. acs.orgnih.gov The efficiency and mechanism of these polymerizations can be finely tuned by altering the structure of the phosphonium salt. acs.org

Catalytic Applications of Methyltriphenylphosphonium Chloride

Role in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.comillinois.edu Methyltriphenylphosphonium (B96628) chloride plays a crucial role as a reagent in several C-C bond-forming reactions, most notably the Wittig reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemscene.comcymitquimica.com

Wittig Olefination for Alkene Synthesis

The Wittig reaction is a widely utilized method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.orgwiley-vch.de This reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically generated in situ from a phosphonium (B103445) salt like methyltriphenylphosphonium chloride or bromide. libretexts.orgyoutube.com The reaction is renowned for its reliability and the ability to introduce a double bond at a specific location within a molecule. mnstate.edu

The process begins with the deprotonation of the phosphonium salt by a strong base to form the ylide. youtube.com This ylide then reacts with a carbonyl compound (aldehyde or ketone) through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgberkeley.edu This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgberkeley.edu

A key feature of the Wittig reaction is its stereoselectivity, which is influenced by the nature of the ylide. wikipedia.orgberkeley.edu Unstabilized ylides, such as methylenetriphenylphosphorane (B3051586) derived from methyltriphenylphosphonium halides, generally lead to the formation of (Z)-alkenes. libretexts.orgwikipedia.org In contrast, stabilized ylides tend to produce (E)-alkenes. wikipedia.org The choice of solvent and the presence of lithium salts can also significantly impact the stereochemical outcome. wikipedia.org

The Wittig reaction is compatible with a variety of functional groups, including hydroxyl, ether, aromatic nitro, and ester groups. libretexts.org However, sterically hindered ketones may react slowly and result in poor yields. libretexts.org

Table 1: Examples of Wittig Olefination using Methyltriphenylphosphonium Halides

| Starting Material (Aldehyde/Ketone) | Wittig Reagent Precursor | Base | Product | Yield | Reference |

| Camphor | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Methylene (B1212753) derivative of camphor | - | libretexts.org |

| Aldehyde with nitro, azo, and phenoxide groups | Methyltriphenylphosphonium bromide | Sodium amide | Alkene I | 62% | libretexts.org |

| Ketone 17 | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Alkene substrate 18 | 87% | acs.org |

| Benzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | Sodium hydroxide | (E)- and (Z)-Stilbene | - | chegg.com |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Sodium hydroxide | Alkene product 4 | - | mnstate.edu |

| Quinoline-3-carbaldehyde | Benzyl (B1604629) bromide (to form Wittig salt) | - | cis- and trans-stilbenes with quinoline (B57606) moiety | 21-75% (cis), 2-10% (trans) | nih.gov |

Functionalization of Aromatic Rings

The selective functionalization of aromatic rings is a critical process in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.org While direct C-H activation and cross-coupling reactions are common methods, the Wittig reaction, utilizing reagents derived from this compound, can also be employed to introduce alkenyl groups onto aromatic systems. For instance, the reaction of an aryl aldehyde with a phosphonium ylide can lead to the formation of stilbene (B7821643) derivatives, which are compounds with two phenyl rings connected by a double bond. fu-berlin.de This approach allows for the construction of complex aromatic structures. nih.gov

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. utm.my This is achieved by using a phase transfer agent, or catalyst, which is capable of transporting a reactant from one phase to the other where the reaction can occur. utm.my this compound is known to act as a phase transfer catalyst. cymitquimica.com

Enhancing Efficiency in Immiscible Reaction Phases

Quaternary phosphonium salts, such as this compound, are effective phase transfer catalysts due to their ability to form lipophilic ion pairs with anions from the aqueous phase. nih.gov These ion pairs can then migrate into the organic phase and react with the organic substrate. This process enhances reaction rates and allows for milder reaction conditions. The efficiency of a phase transfer catalyst is often linked to its lipophilicity; more lipophilic catalysts tend to be more effective. nih.gov The use of PTC can offer several advantages, including reduced reliance on organic solvents, scalability, and the ability to use simpler and less expensive bases. nih.gov

Regio-Controlled Ring-Opening Polymerization of Substituted Epoxides

This compound also serves as a catalyst for the regio-controlled ring-opening polymerization of substituted epoxides. sigmaaldrich.comsigmaaldrich.comcymitquimica.comchemicalbook.com This type of polymerization is crucial for the synthesis of polyethers with well-defined structures. In these reactions, the phosphonium salt can act as an initiator. The polymerization of epoxides can be a complex process, and achieving control over the regioselectivity of the ring-opening is essential for obtaining polymers with desired properties. researchgate.netyoutube.com The combination of a Lewis acid with a Lewis base, such as a phosphonium salt, can create a highly active catalytic system for the ring-opening copolymerization of epoxides and anhydrides, leading to polyesters with controlled molecular weights and narrow distributions. rsc.org

Other Catalytic Applications

Beyond the applications detailed above, this compound and its derivatives have been explored in other catalytic contexts. For instance, certain phosphonium salts have been investigated for their ability to catalyze the addition of acid chlorides to epoxides, yielding synthetically useful halohydrin esters. nih.gov The versatility of phosphonium salts continues to make them subjects of interest in the development of new catalytic methodologies.

Catalysis of Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)

The addition of organozinc reagents, such as diethylzinc, to aldehydes is a significant carbon-carbon bond-forming reaction in organic chemistry, often yielding chiral secondary alcohols. A thorough review of chemical databases and scholarly articles provides no clear indication that this compound is employed as a catalyst for this transformation. Instead, the literature describes a variety of other catalysts that effectively promote this reaction.

While direct catalytic use is not documented, it is important to note that phosphonium salts, including methyltriphenylphosphonium derivatives, are well-established as phase-transfer catalysts (PTCs). slideshare.nettcichemicals.com In this capacity, they facilitate reactions between reagents that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). tcichemicals.com Phase-transfer catalysis is a powerful technique for accelerating a wide range of reactions, including addition reactions. alfachemic.com However, specific examples detailing the use of this compound as a phase-transfer catalyst for the addition of diethylzinc to aldehydes are not prominent in the available literature.

Catalysis of Dehydration Reactions (e.g., Aldoximes to Nitriles)

The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. Similar to the case of addition reactions, there is a lack of scientific reports citing this compound as a catalyst for this specific dehydration process.

Phosphonium salts can be involved in dehydration reactions, often as part of a reagent system rather than as a direct catalyst. For instance, the Appel reaction utilizes a triphenylphosphine and a tetrahalomethane to convert alcohols to alkyl halides, a process that involves a dehydration mechanism. However, this is a stoichiometric reaction, not a catalytic one in the traditional sense.

As with addition reactions, the potential for this compound to act as a phase-transfer catalyst in dehydration reactions exists. By transferring a reactive species across a phase boundary, a PTC can enable a dehydration reaction that might otherwise be slow or require harsh conditions. Nevertheless, specific, well-documented examples of this compound catalyzing the dehydration of aldoximes to nitriles are not found in the surveyed literature.

Advanced Research Areas and Applications of Methyltriphenylphosphonium Chloride

Applications in Materials Science

The utility of methyltriphenylphosphonium (B96628) chloride in materials science is primarily centered on its catalytic capabilities, which allow for the precise construction of complex molecules and materials.

Polymer Synthesis and Engineering

Methyltriphenylphosphonium chloride serves as an effective catalyst for the regio-controlled ring-opening polymerization of substituted epoxides. sigmaaldrich.comsigmaaldrich.comscientificlabs.com This process is crucial in polymer engineering as it allows for the synthesis of polyethers with highly specific and controlled structures. The catalyst guides the reaction to proceed in a predictable manner, influencing the polymer's final architecture and, consequently, its physical and chemical properties. This level of control is essential for creating specialized polymers tailored for advanced applications.

Development of Advanced Catalytic Materials

Beyond its direct use in polymerization, this compound is instrumental in the development of advanced catalytic materials. sigmaaldrich.comsigmaaldrich.com Its function as a catalyst in C-C bond formation reactions highlights its utility in organic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By facilitating specific chemical transformations, it contributes to the creation of novel materials with desired functionalities. This catalytic role is a cornerstone of its application in materials science, enabling the engineering of materials at a molecular level for various technological uses, including corrosion inhibition for iron. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Interactive Table 1: Summary of Applications in Materials Science

| Application Area | Specific Use of this compound | Key Outcome |

|---|---|---|

| Polymer Synthesis | Catalyst for regio-controlled ring-opening polymerization. sigmaaldrich.comscientificlabs.com | Production of polymers with specific, predictable structures and properties. |

| Advanced Materials | Facilitates C-C bond formation. sigmaaldrich.comsigmaaldrich.com | Synthesis of novel materials with tailored functionalities. |

| Corrosion Inhibition | Used as a corrosion inhibitor for iron. sigmaaldrich.com | Protection of metallic materials from degradation. |

Biological Research and Biomedical Applications

In the biomedical arena, the triphenylphosphonium (TPP) cation, the active component of this compound, is extensively exploited for its ability to target mitochondria, the powerhouses of the cell.

Probes for Cellular Processes and Drug Delivery Systems

The TPP moiety is a foundational component for creating probes to study mitochondrial function and for designing sophisticated drug delivery systems. nih.govnih.gov Researchers have engineered liposomal drug delivery systems where the TPP unit is conjugated to other molecules, such as polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE), to form a mitochondria-targeting vehicle. nih.gov These TPP-functionalized liposomes can be loaded with therapeutic agents, like the anticancer drug Doxorubicin, to shuttle the payload directly to the mitochondria of target cells. nih.govrsc.org This targeted approach enhances the efficacy of the drug while potentially minimizing off-target effects. The TPP group's ability to facilitate entry into the cell and mitochondria also makes it valuable for developing cellular imaging probes. nih.gov

Mitochondria-Targeted Compounds: Mechanisms and Applications

The primary mechanism enabling these applications is the ability of the lipophilic TPP cation to accumulate within mitochondria. nih.govnih.gov This accumulation is driven by the significant negative membrane potential of the inner mitochondrial membrane (around -120 to -180 mV). researchgate.net The positive charge of the TPP cation is delocalized over its three phenyl rings, allowing it to pass through cellular and mitochondrial membranes. nih.govresearchgate.net

This electrochemical gradient can lead to a concentration of TPP-conjugated molecules inside the mitochondrial matrix that is 100 to 1000 times higher than in the extracellular environment. nih.govresearchgate.net The first compound designed for this purpose was the methyl-triphenylphosphonium cation in 1969. nih.gov This targeted delivery is a powerful strategy for studying mitochondrial physiology and for delivering therapeutics directly to this critical organelle. nih.gov

Neoplasm Inhibition Studies

A significant application stemming from mitochondria-targeting is in cancer research, specifically in neoplasm inhibition. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Since mitochondria play a key role in programmed cell death (apoptosis), targeting them is a promising strategy for cancer therapy. rsc.org

Research has shown that linking the TPP moiety to anticancer agents can overcome drug resistance and effectively induce apoptosis in tumor cells. nih.gov For instance, TPP-Doxorubicin complexes have demonstrated good mitochondrial targeting and the ability to trigger cell death through the mitochondrial pathway. nih.gov Similarly, conjugating TPP with naturally derived antitumor compounds like Honokiol and glycyrrhetinic acid enhances their ability to specifically target mitochondria, arrest the cell cycle, and inhibit cancer cell proliferation and migration. nih.gov Studies using TPP-functionalized liposomes to deliver Doxorubicin to human colorectal carcinoma (HCT116) and breast cancer (MCF7) cells resulted in triggered oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. rsc.org

Interactive Table 2: Summary of Biomedical Research Applications

| Application Area | Mechanism/Use | Examples of Findings |

|---|---|---|

| Cellular Probes & Drug Delivery | TPP acts as a mitochondria-targeting chaperone. nih.gov | Development of TPP-conjugated liposomes to deliver drugs like Doxorubicin. nih.govrsc.org |

| Mitochondrial Targeting | The lipophilic TPP cation accumulates in the mitochondrial matrix due to the high negative membrane potential. nih.govnih.govresearchgate.net | Can achieve up to a 1000-fold concentration increase inside mitochondria. nih.govresearchgate.net |

| Neoplasm Inhibition | Delivers compounds to mitochondria to induce apoptosis and inhibit cancer cell proliferation. sigmaaldrich.comnih.gov | TPP-Doxorubicin and TPP-Honokiol complexes show enhanced anti-cancer activity. nih.gov |

Corrosion Inhibition Studies

This compound and its derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals in aggressive acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes corrosive processes.

Application in Acidic Media for Metal Protection

Research has demonstrated the utility of triphenylphosphonium salts in mitigating the corrosion of mild steel in strong acid solutions such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). rsc.orgpnnl.gov For instance, studies on phosphonium (B103445) salts like butyl triphenyl phosphonium bromide (BuTPPB) and hexadecyltriphenylphosphonium bromide (HPP) show significant corrosion inhibition. rsc.orgchem-soc.si

The inhibition efficiency of these compounds is concentration-dependent, increasing as more inhibitor is added to the acidic solution. chem-soc.si In a 1 M HCl solution, HPP has been shown to achieve a remarkable inhibition efficiency of up to 99.1% at a concentration of just 0.07 mM. chem-soc.si Similarly, another related compound, 1-vinylimidazolium-3-methyltriphenyl phosphonium dihexafluoroantimonate (VIMTPPF), was found to be an efficient inhibitor for carbon steel in 1.0 M HCl, reaching an efficiency of about 88% at a concentration of 5.0x10⁻⁴ M. juniperpublishers.com

These phosphonium-based inhibitors function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chem-soc.si This is evidenced by shifts in the corrosion potential and changes in the Tafel slopes (βa and βc) in electrochemical studies. chem-soc.si The effectiveness of these inhibitors can be influenced by temperature; for some, the inhibition percentage decreases as temperature rises, suggesting the nature of the adsorption mechanism. juniperpublishers.com

Table 1: Inhibition Efficiency of Triphenylphosphonium Derivatives in Acidic Media

| Compound | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Hexadecyltriphenylphosphonium bromide (HPP) | Mild Steel | 1 M HCl | 0.07 mM | 99.1 | chem-soc.si |

| Butyl triphenyl phosphonium bromide (BuTPPB) | Mild Steel | 0.5 M H₂SO₄ | Varies | High | rsc.org |

| 1-vinylimidazolium-3-methyltriphenyl phosphonium dihexafluoroantimonate (VIMTPPF) | Carbon Steel | 1.0 M HCl | 5.0x10⁻⁴ M | ~88 | juniperpublishers.com |

Adsorption Behavior on Metal Surfaces

The protective action of methyltriphenylphosphonium derivatives is fundamentally linked to their adsorption onto the metal surface. This process involves the formation of a protective film that shields the metal from the corrosive electrolyte. rsc.orgchem-soc.si The adsorption process is complex and can involve different types of interactions.

The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. chem-soc.simdpi.com The mechanism of adsorption is often a combination of physical and chemical processes (physisorption and chemisorption). chem-soc.si

Physisorption occurs due to electrostatic interactions. In acidic solutions, the metal surface often carries a charge, and the cationic phosphonium species are attracted to it. chem-soc.siChemisorption involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms (e.g., iron). chem-soc.simdpi.com The presence of π-electrons in the phenyl rings and the phosphorus atom in the phosphonium cation facilitates this chemical bonding with the metal surface. rsc.org

Asymmetric Synthesis and Stereoselective Transformations

This compound is a cornerstone reagent in organic synthesis, most famously as a precursor to a Wittig reagent. researchgate.net The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones, and it offers a significant degree of control over the stereochemical outcome of the product alkene. worktribe.comresearchgate.net

The process begins with the deprotonation of this compound (or more commonly, the bromide salt) with a strong base to form the corresponding phosphorus ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). researchgate.net This ylide is the active Wittig reagent that reacts with a carbonyl compound. researchgate.net

The stereoselectivity of the Wittig reaction—that is, the preference for forming either the (Z)-alkene (cis) or the (E)-alkene (trans)—is highly dependent on the stability of the phosphorus ylide used. worktribe.comresearchgate.net

Unstabilized Ylides : Ylides derived from simple alkyltriphenylphosphonium salts, such as this compound, are considered "unstabilized." When these ylides react with aldehydes, they predominantly form the (Z)-alkene. researchgate.net

Stabilized Ylides : If the carbon atom of the ylide is attached to an electron-withdrawing group (like an ester or ketone), the ylide is "stabilized" by resonance. These stabilized ylides react to give the (E)-alkene with high selectivity. researchgate.net

Semi-stabilized Ylides : Ylides bearing an aryl or vinyl group are considered "semi-stabilized" and often result in poor selectivity, yielding a mixture of (E) and (Z) isomers. researchgate.net

Therefore, by choosing the appropriate phosphonium salt precursor, chemists can direct the synthesis towards a desired stereoisomer. While the standard Wittig reaction using an achiral phosphonium salt and an achiral carbonyl compound results in stereoselective but not enantioselective synthesis, it is a critical tool in transformations where control of double bond geometry is paramount. worktribe.comrsc.org

Integration in Deep Eutectic Solvents (DES) and Ionic Liquids

Methyltriphenylphosphonium salts are valuable components in the formulation of Deep Eutectic Solvents (DES). researchgate.net DES are mixtures of a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) or phosphonium salt, and a hydrogen bond donor (HBD), like glycerol (B35011) or ethylene (B1197577) glycol. researchgate.netnih.gov These mixtures often have a melting point significantly lower than their individual components, creating a new class of "green" solvents with tunable properties. researchgate.net

As Solvents and Electrolytes for Redox Flow Cells

Redox flow batteries (RFBs) are promising for large-scale energy storage. researchgate.netdntb.gov.ua A key component is the electrolyte, and researchers are exploring non-aqueous electrolytes like DES to overcome the limitations of aqueous systems, such as a narrow electrochemical stability window. researchgate.netdntb.gov.ua

While DES based on choline (B1196258) chloride have been investigated as electrolytes in vanadium and vanadium-iron RFBs, showing improved specific capacity and thermal stability, the application of methyltriphenylphosphonium-based DES in this area is still an emerging field. researchgate.networktribe.comresearchgate.net Although phosphonium-based DES are known and their general properties have been studied, specific research detailing the performance of this compound-based DES as the primary solvent and electrolyte in redox flow cells is limited in publicly available literature. worktribe.com The potential exists, but further investigation is required to evaluate their efficiency, conductivity, and stability in a functioning RFB system.

Role in Polymerization within DES

Deep eutectic solvents are gaining attention as sustainable media for polymerization reactions. mdpi.com They can serve as green alternatives to volatile organic compounds and can influence the polymerization process itself. Free-radical polymerization, including advanced techniques like atom transfer radical polymerization (ATRP), has been successfully carried out in DES media. researchgate.net

Phosphonium-based DES, formed from salts like methyltriphenylphosphonium bromide, are being explored for various applications. researchgate.netnih.gov In the context of polymerization, a DES can play multiple roles:

Green Solvent : It can dissolve monomers and initiators, providing a non-volatile and often biodegradable reaction medium.

Catalyst/Additive : The components of the DES can interact with the catalyst or monomers, potentially enhancing polymerization rates and control. mdpi.comresearchgate.net For example, DES have been used as additives in the iron-mediated ATRP of methyl methacrylate, allowing the reaction to proceed without the need for additional complex ligands. researchgate.net

Template : The unique structured environment of a DES can influence the structure of the resulting polymer.

The use of phosphonium-containing ionic liquids and polymers is an active area of research, with applications in materials science. While the broad utility of DES in polymerization is established, the specific role and advantages of using a this compound-based DES as the reaction medium is a subject of ongoing research interest.

Methodological Approaches in Methyltriphenylphosphonium Chloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the identification and structural analysis of methyltriphenylphosphonium (B96628) chloride. These techniques probe the interactions of the molecule with electromagnetic radiation, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of methyltriphenylphosphonium chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of phosphorus, hydrogen, and carbon atoms within the molecule.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp and readily interpretable spectra. For methyltriphenylphosphonium salts, the ³¹P chemical shift is a key identifier. For instance, the closely related methyltriphenylphosphonium bromide shows a characteristic ³¹P chemical shift at approximately 24.3 ppm. researchgate.netspectrabase.com The chemical shift for this compound is expected to be in a similar region, as the halide counter-ion generally has a minor effect on the phosphorus chemical shift. The typical range for tetracoordinate phosphorus(V) compounds, such as phosphonium salts, is broad, but specific structural types have more defined ranges. organicchemistrydata.orgtrilinkbiotech.com

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the methyl and phenyl protons. The protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.6-7.9 ppm). chemicalbook.com The methyl protons, being attached to the positively charged phosphorus atom, are deshielded and appear as a doublet further downfield than a typical methyl group, with a characteristic coupling to the phosphorus atom (²J(P,H)). For methyltriphenylphosphonium bromide, this doublet appears around 3.27 ppm with a coupling constant (J(P-H)) of about 13.3 Hz. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display signals for the methyl carbon and the four distinct carbons of the phenyl groups (ipso, ortho, meta, and para). The carbon atoms are coupled to the phosphorus atom, resulting in splitting of the signals. The ipso-carbon (the carbon directly attached to phosphorus) shows a large coupling constant (¹J(P,C)), while the ortho, meta, and para carbons exhibit smaller two-, three-, and four-bond couplings, respectively. researchgate.net For a similar compound, (methoxymethyl)triphenylphosphonium (B8745145) chloride, the phenyl carbons appear in the range of 117-135 ppm. spectrabase.com

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ³¹P | ~24 | Singlet | - | P⁺ |

| ¹H | ~7.6-7.9 | Multiplet | - | Phenyl-H |

| ¹H | ~3.3 | Doublet | ²J(P,H) ≈ 13 Hz | CH₃-P⁺ |

| ¹³C | ~130-135 | Multiplet | - | Phenyl-C |

| ¹³C | ~117 | Doublet | ¹J(P,C) | Ipso-Phenyl-C |

| ¹³C | Data not available | Doublet | ¹J(P,C) | CH₃-P⁺ |

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and extensive fragmentation. emory.edu

For this compound, the mass spectrum would be expected to show a prominent peak for the intact cation, methyltriphenylphosphonium ([C₁₉H₁₈P]⁺), at an m/z corresponding to its molecular weight (277.12 g/mol ). Due to the high energy of EIMS, significant fragmentation would occur. arxiv.org Common fragmentation pathways for phosphonium salts involve the loss of substituents from the phosphorus atom. Therefore, fragments corresponding to the loss of a methyl group ([C₁₈H₁₅P]⁺, triphenylphosphine (B44618) cation) or a phenyl group would likely be observed. The analysis of these fragmentation patterns can provide valuable structural confirmation. nih.govchemrxiv.org

Electrochemical Methods for Kinetic and Mechanistic Studies

Electrochemical techniques are employed to study the redox behavior of this compound and to investigate its role in various electrochemical processes, such as corrosion inhibition.

Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox properties of a species in solution. ossila.comlibretexts.org By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which can reveal the potentials at which redox events occur and provide insights into the kinetics and reversibility of these processes. researchgate.net Studies on various phosphonium salts have demonstrated that the electrochemical window and reduction potential are dependent on the structure of the cation. researchgate.netacs.org The electrochemical reduction of phosphonium cations often proceeds via a one-electron transfer to form a phosphoranyl radical, which can then undergo further reactions.

Double Potential Step Chronoamperometry (DPSCA) is another electrochemical technique used to study the kinetics of electrode reactions and coupled chemical reactions. libretexts.orgpineresearch.com In DPSCA, the potential is stepped to a value where an electrode reaction occurs, and then stepped back to the initial potential. als-japan.com The current is measured as a function of time. By analyzing the current-time profiles of the forward and reverse steps, information about the stability of the electrochemically generated species and the rates of any follow-up reactions can be obtained. researchgate.net This technique can be particularly useful in elucidating the mechanism of electrochemical reactions involving this compound. jlu.edu.cn

Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are powerful techniques for studying the corrosion of metals and the effectiveness of corrosion inhibitors. jmaterenvironsci.com this compound has been investigated for its potential as a corrosion inhibitor for metals such as iron and aluminum. sigmaaldrich.comsigmaaldrich.com

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of an electrochemical system over a range of frequencies. jmaterenvironsci.com The resulting data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor like this compound indicate the formation of a protective film on the metal surface, which hinders the corrosion process.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal sample and measuring the resulting current to construct a polarization curve (Tafel plot). mdpi.comresearchgate.net From this curve, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. mdpi.comresearchgate.net A decrease in icorr and a shift in Ecorr in the presence of this compound would signify its inhibitive effect on the corrosion process.

| Technique | Key Parameters Measured | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Peak potentials (Epa, Epc), Peak currents (ipa, ipc) | Redox potentials, Reversibility of electron transfer, Reaction mechanism |

| Double Potential Step Chronoamperometry (DPSCA) | Current-time transients | Kinetics of electron transfer, Stability of intermediates, Coupled chemical reactions |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct), Double-layer capacitance (Cdl) | Corrosion inhibition efficiency, Formation of protective films, Adsorption mechanism |

| Potentiodynamic Polarization | Corrosion potential (Ecorr), Corrosion current density (icorr), Polarization resistance (Rp) | Corrosion rate, Inhibition efficiency, Anodic/cathodic control |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide a molecular-level understanding of the structure, properties, and reactivity of this compound. sigmaaldrich.com These methods complement experimental techniques by offering insights that are often difficult or impossible to obtain through experiments alone.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometry of the methyltriphenylphosphonium cation and to calculate its electronic structure, vibrational frequencies, and NMR chemical shifts. rsc.org Such calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the bonding and charge distribution within the molecule.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in the condensed phase, such as in solution or as an ionic liquid. These simulations can provide information about the solvation structure, transport properties (like diffusion coefficients and viscosity), and the interactions between the cation, the chloride anion, and solvent molecules. Theoretical studies on other phosphonium-based ionic liquids have provided valuable insights into their structure-property relationships, which can be extended to understand the behavior of this compound. nih.gov

Density Functional Theory (DFT) Simulations of Ylide Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov In the context of phosphonium ylides derived from this compound, DFT calculations are instrumental in understanding their behavior in complex reactions. mdpi.commdpi.com

Researchers employ DFT to model reaction mechanisms step-by-step, such as in ruthenium-catalyzed dehydrogenative annulations involving α-carbonyl phosphonium ylides. mdpi.com These simulations can elucidate the entire catalytic cycle, including substrate activation, insertion, and elimination steps. mdpi.com By calculating the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the electron-donating or accepting capabilities of the ylide, which is fundamental to predicting its reactivity. mdpi.comresearchgate.net For instance, a comparative DFT study demonstrated that while a phosphonium ylide is more reactive in C–H activation steps, a sulfoxonium ylide is favored in the subsequent ylide insertion step of a reaction pathway. mdpi.com This level of detail allows for a rational explanation of experimental outcomes, such as product selectivity. mdpi.com

Transition State Analysis and Energy Barriers

Transition state analysis is a critical component of mechanistic studies, focusing on identifying the highest energy point along a reaction coordinate, known as the transition state. nih.gov The energy required to reach this state from the reactants is the activation energy or energy barrier. DFT calculations are frequently used to locate transition state structures and compute their corresponding energy barriers. mdpi.com

Table 1: Calculated Free Energy Barriers in a Ru-Catalyzed Annulation

This interactive table presents data from a DFT study on the comparative reactivity of phosphonium and sulfoxonium ylides.